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An In-depth Technical Guide to the Molecular Forms of Gastrin-17 and Their Biological Activity

Introduction
Gastrin-17 (G17) is a pivotal peptide hormone primarily recognized for its role in regulating

gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2][3] Synthesized

and secreted by G-cells in the stomach's antrum, gastrin exists in multiple molecular forms,

each arising from the post-translational processing of its precursor, progastrin.[4][5] The

principal bioactive forms include amidated Gastrin-17 (G17) and its precursor, glycine-

extended Gastrin-17 (G17-Gly), which can also be sulfated or non-sulfated.[4][6] While

traditionally viewed as a simple acid secretagogue, emerging research has unveiled that these

molecular variants possess distinct biological activities and engage different signaling

pathways, implicating them in diverse physiological and pathological processes, including cell

proliferation and carcinogenesis.[2][6][7] This guide provides a comprehensive overview of the

molecular forms of Gastrin-17, their biological functions, the signaling cascades they trigger,

and the experimental methodologies used to elucidate their actions.

Biosynthesis and Molecular Forms of Gastrin-17
Gastrin-17 originates from a 101-amino acid precursor, preprogastrin. Following the cleavage

of a signal peptide, the resulting 80-amino acid progastrin undergoes a series of enzymatic

modifications in the regulated secretory pathway of G-cells to yield the mature, biologically

active peptides.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1628035?utm_src=pdf-interest
https://www.benchchem.com/product/b1628035?utm_src=pdf-body
https://www.benchchem.com/product/b1628035?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2042036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7067705/
https://www.acrobiosystems.com/category/target-protein/gastrin-17
https://en.wikipedia.org/wiki/Progastrin
https://pmc.ncbi.nlm.nih.gov/articles/PMC2872940/
https://www.benchchem.com/product/b1628035?utm_src=pdf-body
https://www.benchchem.com/product/b1628035?utm_src=pdf-body
https://en.wikipedia.org/wiki/Progastrin
https://pmc.ncbi.nlm.nih.gov/articles/PMC4214651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7067705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4214651/
https://www.ingentaconnect.com/content/ben/ppl/2009/00000016/00000012/art00014
https://www.benchchem.com/product/b1628035?utm_src=pdf-body
https://www.benchchem.com/product/b1628035?utm_src=pdf-body
https://www.benchchem.com/product/b1628035?utm_src=pdf-body
https://en.wikipedia.org/wiki/Progastrin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary molecular forms of Gastrin-17 are:

Amidated Gastrin-17 (G17-NH₂): This is the "classical" and most abundant form of gastrin in

the antrum.[5] It is a 17-amino acid peptide that undergoes C-terminal amidation, a critical

step for its high-affinity binding to the cholecystokinin 2 receptor (CCK2R) and its potent

biological activity in stimulating gastric acid secretion.[5]

Glycine-extended Gastrin-17 (G17-Gly): This is the immediate precursor to amidated G17.

[5] It retains a glycine residue at the C-terminus that is cleaved during the final amidation

step.[5] Initially considered an inactive intermediate, G17-Gly is now recognized to have

distinct biological functions, particularly in cell proliferation, mediated through a putative

receptor separate from the CCK2R.[5][6][7]

Sulfated and Non-sulfated Forms: Both G17 and G17-Gly can undergo sulfation at a specific

tyrosine residue.[6] While sulfation is critical for the activity of the related hormone

cholecystokinin (CCK) at the CCK1 receptor, its influence on the biological activity of

Gastrin-17 at the CCK2R is less pronounced.[5][8] However, studies suggest that sulfation

can increase the binding affinity of gastrin for both gastrin and CCK receptors.[8] For gastric

acid secretion in humans, sulfated and non-sulfated G17 show similar potency.[9]
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Progastrin Processing Pathway.

Biological Activity and Signaling Pathways
The different molecular forms of Gastrin-17 exert their effects through distinct receptor

systems and downstream signaling cascades.

Amidated Gastrin-17 (G17-NH₂) / CCK2 Receptor
Pathway
The primary actions of amidated G17 are mediated by the G-protein coupled receptor, CCK2R,

which is expressed on enterochromaffin-like (ECL) cells and parietal cells in the gastric

mucosa.[3][6]

Gastric Acid Secretion: G17 binding to CCK2R on ECL cells stimulates the release of

histamine.[3] Histamine then acts on H2 receptors on adjacent parietal cells, leading to the
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activation of the H+/K+ ATPase (proton pump) and secretion of hydrochloric acid into the

stomach lumen.[3]

Trophic Effects: Gastrin is a known growth factor for the gastric mucosa, promoting the

proliferation of parietal and ECL cells.[2][10]

Signaling Cascade: Activation of the CCK2R by G17 leads to the activation of phospholipase

C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC). These events culminate in histamine

release and cellular proliferation.[5]
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G17-CCK2R Signaling Pathway.
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Glycine-Extended Gastrin-17 (G17-Gly) Pathway
G17-Gly exerts its biological effects, primarily cell proliferation, through a putative receptor that

is distinct from the CCK2R.[5][7] This is particularly relevant in the context of colorectal cancer,

where gastrin precursors, but not amidated forms, are often produced and have been shown to

stimulate tumor growth.[5]

Cell Proliferation: G17-Gly has been demonstrated to stimulate the proliferation of colonic

epithelial cells and various cancer cell lines.[6][11] In gastrin-deficient mice, G17-Gly

treatment increased the proliferation of colonic epithelial cells, an effect not observed with

amidated gastrin.[5]

Signaling Cascade: The signaling pathways activated by G17-Gly are not fully elucidated but

have been shown to involve the mitogen-activated protein kinase (MAPK) and nuclear factor-

kappa B (NF-κB) pathways, both of which are central to cell growth and survival.[5]
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G17-Gly Signaling Pathway.

Quantitative Data Summary
The biological activities of the different Gastrin-17 forms are reflected in their receptor binding

affinities and potencies in functional assays.

Table 1: Receptor Binding Affinities of Gastrin-17
Molecular Forms

Ligand Receptor
Cell/Tissue
Type

Binding
Affinity (Kd or
IC50)

Reference

Sulfated G17

(G17-II)

Gastrin Receptor

(CCK2R)

Guinea Pig

Pancreatic Acini
Kd: 0.08 nM [8]

Non-sulfated

G17 (G17-I)

Gastrin Receptor

(CCK2R)

Guinea Pig

Pancreatic Acini
Kd: 1.5 nM [8]

Amidated G17 CCK2R
Rat Gastric

Mucosa

Kd: ~4 x 10-10 M

(0.4 nM)
[12]

G17-Gly
Putative

Receptor

HT-29 Colon

Cancer Cells

Nanomolar

affinity
[5]

Amidated G17 CCK2R

Human Gastric

Carcinoma Cell

Lines

0.2 to 1.3 µM [13]

Sulfated and

Non-sulfated

G17

CCK2R General
Sub-nanomolar

affinity
[5]

Table 2: Biological Potency of Gastrin-17 Molecular
Forms
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Molecular
Form

Biological
Effect

Assay System
Relative
Potency/Effect

Reference

Sulfated G17
Gastric Acid

Secretion
Human Subjects

50% effective

dose: 22.2 ± 6.7

pmol/kg/h

[9]

Non-sulfated

G17

Gastric Acid

Secretion
Human Subjects

50% effective

dose: 29.3 ± 5.8

pmol/kg/h (No

significant

difference)

[9]

G17-Gly
Gastric Acid

Secretion

Gastrin-deficient

mice

No effect alone;

synergizes with

amidated G17 to

increase

secretion

[14]

G17-Gly Cell Proliferation
Colonic Epithelial

Cells (in vivo)

Increased

proliferation
[5]

Amidated G17 Cell Proliferation
Colonic Epithelial

Cells (in vivo)
No effect [5]

Pentagastrin Cell Proliferation
Human Fundic

Mucosa

Marked increase

in labeling index
[10]

Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of different gastrin

forms for the CCK2 receptor in a membrane preparation.

1. Membrane Preparation:

Homogenize rat gastric mucosal tissue in a cold buffer (e.g., Tris-HCl with protease
inhibitors).
Centrifuge the homogenate at low speed (e.g., 270 g) to remove nuclei and debris.
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Centrifuge the resulting supernatant at high speed (e.g., 30,000 g) to pellet the membranes.
[12]
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration
using a standard assay (e.g., Bradford).

2. Binding Reaction:

In assay tubes, combine the membrane preparation (150-200 µg protein), a fixed
concentration of radiolabeled gastrin (e.g., ¹²⁵I-G17), and varying concentrations of unlabeled
competitor gastrin forms (e.g., sulfated G17, non-sulfated G17, G17-Gly).
For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess
of unlabeled gastrin.
Incubate at 30°C for 30 minutes.[12]

3. Separation and Counting:

Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell
harvester) to separate bound from free radioligand.[15]
Quickly wash the filters with ice-cold buffer to remove unbound ligand.
Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the competitor.
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine
the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow.

Protocol 2: Cell Proliferation (BrdU Incorporation) Assay
This protocol describes a method to assess the proliferative effects of gastrin peptides on a

gastric or colon cancer cell line (e.g., AGS, HT-29).

1. Cell Culture and Seeding:

Culture cells (e.g., AGS cells) in appropriate medium (e.g., DMEM with 10% FBS) in a
humidified incubator at 37°C with 5% CO₂.
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere
overnight.

2. Serum Starvation and Treatment:

Synchronize the cells by serum-starving them for 24 hours in a low-serum or serum-free
medium.
Treat the cells with various concentrations of the different Gastrin-17 molecular forms (e.g.,
G17, G17-Gly) for a specified period (e.g., 24-48 hours). Include a vehicle control and a
positive control (e.g., 10% FBS).

3. BrdU Labeling and Detection:

Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours
to allow incorporation into the DNA of proliferating cells.
Remove the labeling medium, fix the cells, and permeabilize the cell membranes.
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b1628035?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the wells and add the enzyme substrate. The substrate will be converted into a colored
product.

4. Measurement and Analysis:

Measure the absorbance of the colored product using a microplate reader at the appropriate
wavelength.
The absorbance is directly proportional to the amount of BrdU incorporated, which reflects
the rate of cell proliferation.
Normalize the results to the vehicle control and plot the fold-change in proliferation versus
peptide concentration.
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Cell Proliferation Assay Workflow.

Conclusion
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The biological landscape of Gastrin-17 is far more complex than initially understood. The

differentiation of function between its molecular forms—amidated, glycine-extended, and

sulfated variants—highlights a sophisticated regulatory system. Amidated G17 acts as the

classical hormone, potently stimulating gastric acid secretion via the CCK2R. In contrast, the

precursor G17-Gly emerges as a significant player in cell proliferation, particularly in the colon,

acting through a distinct, non-CCK2R pathway. While sulfation appears to have a modest effect

on receptor affinity, it does not significantly alter the primary physiological role of G17 in acid

secretion. This functional bifurcation has profound implications for drug development and our

understanding of gastrointestinal cancers, where the aberrant processing of gastrin precursors

can contribute to tumor progression. Future research focused on fully characterizing the G17-

Gly receptor and its downstream signaling will be critical for developing targeted therapies for

these malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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